molecular formula C17H9Cl2F3N4 B2508586 11-(3,4-dichlorophenyl)-4-methyl-6-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene CAS No. 685107-32-8

11-(3,4-dichlorophenyl)-4-methyl-6-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene

Cat. No.: B2508586
CAS No.: 685107-32-8
M. Wt: 397.18
InChI Key: LMOYENTWVVDNSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(3,4-dichlorophenyl)-4-methyl-6-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[74002,7]trideca-1,3,5,8,10,12-hexaene is a complex heterocyclic compound It is characterized by its unique structural features, which include multiple rings and various functional groups such as dichlorophenyl, methyl, and trifluoromethyl groups

Preparation Methods

The synthesis of 11-(3,4-dichlorophenyl)-4-methyl-6-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the core structure: This involves the cyclization of appropriate precursors under controlled conditions.

    Functional group modifications: Introduction of the dichlorophenyl, methyl, and trifluoromethyl groups through substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated systems and large-scale reactors.

Chemical Reactions Analysis

11-(3,4-dichlorophenyl)-4-methyl-6-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.

Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

11-(3,4-dichlorophenyl)-4-methyl-6-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural properties, which may confer biological activity.

    Materials Science: The compound’s stability and electronic properties make it a candidate for use in advanced materials, such as organic semiconductors.

    Biological Research: Its interactions with biological molecules are of interest for understanding its potential therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 11-(3,4-dichlorophenyl)-4-methyl-6-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene include:

The uniqueness of 11-(3,4-dichlorophenyl)-4-methyl-6-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[740

Properties

IUPAC Name

11-(3,4-dichlorophenyl)-4-methyl-6-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2F3N4/c1-8-6-14(17(20,21)22)26-16(23-8)10-3-5-13(24-15(10)25-26)9-2-4-11(18)12(19)7-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOYENTWVVDNSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C3C=CC(=NC3=NN2C(=C1)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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